molecular formula C16H13NO B11871729 1-(4-Indol-1-YL-phenyl)-ethanone CAS No. 25700-07-6

1-(4-Indol-1-YL-phenyl)-ethanone

Cat. No.: B11871729
CAS No.: 25700-07-6
M. Wt: 235.28 g/mol
InChI Key: JIZRDVMJFIUNLP-UHFFFAOYSA-N
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Description

1-(4-Indol-1-YL-phenyl)-ethanone is an organic compound that features an indole moiety attached to a phenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Indol-1-YL-phenyl)-ethanone typically involves the reaction of 4-bromoacetophenone with indole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The base, often potassium carbonate or sodium hydride, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Indol-1-YL-phenyl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The indole or phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Indol-1-YL-phenyl)-ethanone has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Indol-1-YL-phenyl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethanone linkage, which imparts distinct chemical and physical properties

Properties

CAS No.

25700-07-6

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-(4-indol-1-ylphenyl)ethanone

InChI

InChI=1S/C16H13NO/c1-12(18)13-6-8-15(9-7-13)17-11-10-14-4-2-3-5-16(14)17/h2-11H,1H3

InChI Key

JIZRDVMJFIUNLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32

Origin of Product

United States

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